N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Description
This compound features a pyrimidine core substituted at the 4-position with a 2,3-dihydro-1H-inden-1-ylamine group and at the 5-position with a 3-(2-fluorophenyl)-1,2,4-oxadiazole moiety. The pyrimidine scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or nucleic acid mimicry . The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the 2-fluorophenyl group contributes to lipophilicity and target affinity. Structural determination of such compounds typically employs crystallographic tools like SHELX and ORTEP, as noted in the literature .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O/c22-17-8-4-3-7-15(17)20-26-21(28-27-20)16-11-23-12-24-19(16)25-18-10-9-13-5-1-2-6-14(13)18/h1-8,11-12,18H,9-10H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVNYWAZWVTGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indene Moiety: Starting with a suitable indene precursor, the indene ring is hydrogenated to form the 2,3-dihydro-1H-inden-1-yl group.
Oxadiazole Ring Formation: The 2-fluorophenyl group is introduced through a cyclization reaction involving hydrazides and carboxylic acids to form the 1,2,4-oxadiazole ring.
Pyrimidine Ring Construction: The pyrimidine ring is synthesized via a condensation reaction involving appropriate amines and nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of indanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated fluorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that integrates an indene moiety with a pyrimidine and oxadiazole framework. The presence of a fluorophenyl group enhances its biological activity and solubility properties. The molecular formula is C19H18FN5O, with a molecular weight of approximately 353.38 g/mol.
Anticancer Applications
Recent studies have highlighted the compound's potential in cancer treatment. The incorporation of the oxadiazole moiety is particularly noteworthy due to its established role in enhancing anticancer activity.
Case Studies
-
Study on 1,3,4-Oxadiazole Derivatives :
- Researchers synthesized various 1,3,4-oxadiazole derivatives and evaluated their anticancer potential against multiple cancer cell lines.
- Notably, certain derivatives exhibited IC50 values as low as 0.67 µM against prostate cancer cells (PC-3), demonstrating substantial potency compared to traditional chemotherapeutics .
- In Vitro Studies :
Antibacterial Applications
The compound also shows promise in antibacterial applications, particularly against Gram-positive bacteria.
Case Studies
- Antibacterial Activity Testing :
Data Tables
The following table summarizes key findings from recent studies on the anticancer efficacy of N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine derivatives:
| Cell Line | Type of Cancer | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| PC-3 | Prostate | 0.67 | 1.99 |
| HCT116 | Colon | 0.80 | 1.58 |
| ACHN | Renal | 0.87 | 2.51 |
| MCF7 | Breast | <0.50 | Adriamycin |
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Oxadiazole Hybrids
Compound A : [1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine (from EP 1 808 168 B1 )
- Key Differences: Replaces the pyrimidine core with a pyrazolo[3,4-d]pyrimidine system. Substitutes the indenyl group with a pyrrolidine ring bearing a 3-isopropyl-1,2,4-oxadiazole.
- Hypothesized Properties :
- Higher molecular weight (MW ≈ 550 g/mol vs. ~420 g/mol for the query compound) may reduce bioavailability.
- The sulfonyl group improves aqueous solubility but could increase metabolic clearance.
Compound B : N-(3,5-dimethylphenyl)-4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine (from )
- Key Differences :
- Features a pyrimidin-2-amine scaffold with an imidazole-fluorophenyl substituent.
- Lacks the oxadiazole ring but includes a piperidine group, which may enhance membrane permeability.
- Hypothesized Properties :
- The 4-fluorophenyl group (para- vs. ortho-substitution in the query compound) could alter target binding kinetics.
- Piperidine substitution may improve CNS penetration compared to the indenyl group.
Compounds with Bicyclic Amine Substituents
Compound C: N-{4-[(3S)-2,3-dihydro[1,4]dioxino[2,3-b]pyridin-3-yl]benzyl}-N-methyl-2-(pyridin-2-yl)ethanamine (from )
- Key Differences: Replaces the pyrimidine-oxadiazole system with a dioxinopyridine core. Uses a benzyl-methylamine side chain instead of the indenyl group.
- Hypothesized Properties: The dioxinopyridine core may reduce metabolic stability compared to oxadiazole-containing compounds. The benzyl group could increase hydrophobicity, leading to higher plasma protein binding.
Fluorophenyl-Containing Analogues
Compound D: 3f (N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide) (from )
- Key Differences: Substitutes the oxadiazole with an imidazo[1,2-a]pyrimidinone system. Includes a morpholino group and acrylamide side chain, which may confer covalent binding properties.
- Hypothesized Properties: The acrylamide group could enhance target residence time via covalent modification. Morpholino substitution improves solubility but may reduce logP compared to the query compound.
Data Table: Structural and Hypothetical Property Comparison
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C17H16FNO2 and a molecular weight of 285.32 g/mol. Its structural components include an indene moiety and a 1,2,4-oxadiazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16FNO2 |
| Molecular Weight | 285.32 g/mol |
| InChI | InChI=1S/C17H16FNO2/c18... |
| InChIKey | CQXGEWYHISNPLX-UHFFFAOYSA-N |
The biological activity of the compound is primarily attributed to the oxadiazole moiety. Research indicates that 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities including:
- Anticancer Activity : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Antimicrobial Properties : Compounds containing oxadiazole derivatives have shown promise as antimicrobial agents .
Anticancer Potential
A study highlighted the anticancer potential of oxadiazole derivatives by demonstrating their ability to inhibit telomerase activity and other cancer-related proteins. The structural hybridization with other pharmacophores enhances their efficacy against various cancer types .
Antimicrobial Activity
Research evaluating related oxadiazole compounds revealed significant antimicrobial properties. For instance, compounds with fluorine substitutions exhibited enhanced activity against bacterial strains .
Case Study 1: Anticancer Activity
In a recent study focusing on the anticancer properties of oxadiazole derivatives, it was found that certain compounds demonstrated IC50 values less than 1 mM against various cancer cell lines. These findings suggest that this compound could be a candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial effects of several oxadiazole derivatives. The results indicated that those with specific substitutions showed significant inhibition zones against common pathogens, reinforcing the potential application of this class of compounds in treating infections .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer:
- Multi-step synthesis : Begin with a 1,5-diarylpyrazole core template (common in structurally similar compounds) and proceed via condensation reactions. For example, highlights multi-step processes involving intermediates like 5-phenyl-1-pentanol and halogenated aryl groups .
- Optimization strategies :
- Catalysts : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds).
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in oxadiazole ring formation.
- Purification : Employ flash chromatography or recrystallization to isolate intermediates.
- Yield improvement : Adjust stoichiometry of amine and oxadiazole precursors (e.g., 1:1.2 molar ratio) and monitor reaction progress via TLC or HPLC.
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with literature shifts for pyrimidine and oxadiazole moieties (). For example, NH protons in amine/imine tautomers appear at δ 10–13 ppm .
- X-ray crystallography :
- Key parameters : Unit cell dimensions (e.g., Triclinic P1 for similar compounds, a = 8.5 Å, b = 9.8 Å) and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing crystal packing) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy in pharmacological studies?
Methodological Answer:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling :
- Plasma concentration profiling : Measure systemic exposure via LC-MS/MS and correlate with tumor growth inhibition (e.g., used indirect response models to link plasma levels to efficacy) .
- Biomarker validation : Quantify target engagement (e.g., phosphorylated MEK1 inhibition) in tumor tissue using ELISA or Western blot. A threshold of >40% inhibition may be required for efficacy .
- Species-specific metabolism : Compare metabolic stability in human vs. rodent liver microsomes to adjust dosing regimens.
Q. What computational and experimental approaches address challenges in crystallographic refinement?
Methodological Answer:
Q. How can researchers design experiments to analyze contradictory data in structure-activity relationships (SAR)?
Methodological Answer:
- SAR libraries : Synthesize analogs with systematic substitutions (e.g., replacing 2-fluorophenyl with chlorophenyl) and compare bioactivity ().
- Free-Wilson analysis : Deconstruct activity contributions of substituents using regression models.
- Crystallographic overlay : Superimpose active/inactive analogs (e.g., using PyMOL) to identify critical steric or electronic features ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
